molecular formula C11H22ClNO2 B2744322 Tert-butyl 4-methylpiperidine-4-carboxylate hydrochloride CAS No. 1989672-82-3

Tert-butyl 4-methylpiperidine-4-carboxylate hydrochloride

Cat. No.: B2744322
CAS No.: 1989672-82-3
M. Wt: 235.75
InChI Key: KWYCVTNECPSTAE-UHFFFAOYSA-N
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Description

Tert-butyl 4-methylpiperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C11H21NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in chemical synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-methylpiperidine-4-carboxylate hydrochloride typically involves the reaction of 4-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial production may also involve additional steps such as solvent extraction and distillation to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-methylpiperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.

Major Products Formed

    Oxidation: N-oxides of tert-butyl 4-methylpiperidine-4-carboxylate.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-methylpiperidine-4-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-methylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with receptors in biological systems, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-methylpiperidine: A simpler derivative of piperidine without the tert-butyl ester group.

    tert-butyl piperidine-4-carboxylate: Similar structure but without the methyl group on the piperidine ring.

    tert-butyl 4-ethylpiperidine-4-carboxylate: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

Tert-butyl 4-methylpiperidine-4-carboxylate hydrochloride is unique due to the presence of both the tert-butyl ester and the methyl group on the piperidine ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

tert-butyl 4-methylpiperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-10(2,3)14-9(13)11(4)5-7-12-8-6-11;/h12H,5-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYCVTNECPSTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989672-82-3
Record name tert-butyl 4-methylpiperidine-4-carboxylate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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